molecular formula C22H18ClF3N2O2 B12150391 N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B12150391
M. Wt: 434.8 g/mol
InChI Key: MKTZMRFGFVBMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline is a complex organic compound known for its unique chemical structure and properties This compound features a furan ring substituted with a chlorotrifluoromethylphenyl group and a morpholinyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with chlorotrifluoromethylphenyl group: The furan ring is then substituted with a chlorotrifluoromethylphenyl group using a suitable halogenation reaction.

    Condensation with morpholinyl aniline: The final step involves the condensation of the substituted furan ring with morpholinyl aniline under specific reaction conditions, often involving a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 4-amino-3-chlorobenzotrifluoride

Uniqueness

N-[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-4-(morpholin-4-yl)aniline is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H18ClF3N2O2

Molecular Weight

434.8 g/mol

IUPAC Name

1-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C22H18ClF3N2O2/c23-20-7-1-15(22(24,25)26)13-19(20)21-8-6-18(30-21)14-27-16-2-4-17(5-3-16)28-9-11-29-12-10-28/h1-8,13-14H,9-12H2

InChI Key

MKTZMRFGFVBMNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.